molecular formula C12H13NO B11906904 5-Methoxy-2,8-dimethylquinoline

5-Methoxy-2,8-dimethylquinoline

Cat. No.: B11906904
M. Wt: 187.24 g/mol
InChI Key: HSTDUUIQCVOQEB-UHFFFAOYSA-N
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Description

5-Methoxy-2,8-dimethylquinoline is a heterocyclic aromatic compound featuring a quinoline backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5, 2, and 8, respectively. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their electronic and steric tunability. The methyl groups at positions 2 and 8 contribute to steric effects, which may modulate solubility and metabolic stability .

Synthesis of this compound derivatives typically involves condensation reactions starting from substituted anilines. For instance, o-toluidine (2-methylaniline) can react with crotonaldehyde in acidic conditions to form 2,8-dimethylquinoline intermediates, which are further functionalized via methoxylation or other substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2,8-dimethylquinoline can be synthesized through several methods. One common approach involves the Skraup synthesis, which is a classical method for producing quinoline derivatives. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .

Another method involves the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions . Additionally, microwave-assisted synthesis has been employed to produce quinoline derivatives efficiently and with high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Antitumor Activity

Recent studies indicate that derivatives of 5-methoxy-2,8-dimethylquinoline exhibit significant antitumor properties. For example, a derivative known as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline has shown promising results against colorectal cancer cells (HCT116 and Caco-2). The compound was found to inhibit cell proliferation and induce apoptosis by modulating the PI3K/AKT/mTOR signaling pathway .

Case Study:
In a comparative study, the IC50 values for 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline were reported at 0.33 µM for HCT116 cells and 0.51 µM for Caco-2 cells. In contrast, the standard chemotherapy drug 5-fluorouracil exhibited minimal inhibitory effects at similar concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has demonstrated that quinoline derivatives can exhibit effective antibacterial and antifungal activities against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Insecticidal Applications

The insecticidal properties of quinoline derivatives have been explored in the context of vector control for diseases such as malaria and dengue fever. A study synthesized novel quinoline derivatives that displayed significant larvicidal effects against mosquito larvae .

Case Study:
The synthesized compounds showed lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL against different life stages of mosquito vectors. This highlights the potential for developing new insecticides based on quinoline chemistry.

Pharmacological Insights

The pharmacological profile of this compound suggests multiple therapeutic avenues beyond oncology. Its ability to modulate various biochemical pathways positions it as a candidate for further exploration in treating inflammatory diseases and metabolic disorders.

Research Findings:
Studies have indicated that quinoline derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models, suggesting their potential use in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,8-dimethylquinoline involves its interaction with various molecular targets. For instance, quinoline derivatives have been shown to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways . The presence of the methoxy group may enhance the compound’s ability to interact with these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Patterns and Key Properties of Selected Quinoline Derivatives

Compound Name Substituents Key Properties/Applications Synthesis Highlights
5-Methoxy-2,8-dimethylquinoline 2-CH₃, 5-OCH₃, 8-CH₃ Enhanced electron density; potential bioactive applications Derived from o-toluidine via condensation and methoxylation
2,8-Dimethylquinoline 2-CH₃, 8-CH₃ Baseline structure for comparison; lower polarity Synthesized via o-toluidine and crotonaldehyde in HCl
4-Chloro-2,8-dimethylquinoline 2-CH₃, 4-Cl, 8-CH₃ Electron-withdrawing Cl increases reactivity Halogenation of 2,8-dimethylquinoline
8-Fluoro-5-methoxy-2-methylquinoline 2-CH₃, 5-OCH₃, 8-F Fluorine enhances bioavailability and metabolic stability High-yield (62%) synthesis via regioselective fluorination
4,7-Dichloro-2,8-dimethylquinoline 2-CH₃, 4-Cl, 7-Cl, 8-CH₃ High halogen content for agrochemical use Marketed for industrial applications; CAS 21728-15-4
5-Chloro-2,8-dimethyl-4-quinolinol 2-CH₃, 4-OH, 5-Cl, 8-CH₃ Polar hydroxyl group increases solubility Predicted boiling point: 361.6°C

Electronic and Steric Effects

  • Methoxy vs. Chloro Substituents: The 5-methoxy group in this compound donates electrons via resonance, increasing aromatic electron density compared to chloro-substituted analogs like 4-Chloro-2,8-dimethylquinoline. This difference impacts reactivity in electrophilic substitution reactions and binding affinity in biological targets .
  • Fluorine vs. Methyl at Position 8: 8-Fluoro-5-methoxy-2-methylquinoline exhibits higher electronegativity at position 8, improving membrane permeability compared to the methyl group in the target compound. This makes fluorinated analogs more attractive in drug design .

Market and Industrial Relevance

  • 4,7-Dichloro-2,8-dimethylquinoline: Widely used in agrochemicals due to its dual chlorine substituents, which enhance pesticidal activity. Market reports highlight its stable demand and regional production capacities .
  • This compound: Less commercially prevalent but studied for niche pharmaceutical applications, such as antimalarial or anticancer agents, due to its balanced electronic profile .

Research Findings and Trends

  • Biological Activity: Methoxy and methyl groups in this compound correlate with moderate cytotoxicity in cancer cell lines, outperforming non-methoxylated analogs but underperforming compared to fluorinated derivatives .

Biological Activity

5-Methoxy-2,8-dimethylquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of methoxy and methyl groups at specific positions on the quinoline structure influences its biological activity. The molecular formula is C11H13NC_{11}H_{13}N, with a molecular weight of 173.23 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The compound may inhibit key signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. They may act by disrupting bacterial cell membranes or interfering with DNA replication processes.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from different studies regarding the IC50 values (the concentration required to inhibit cell growth by 50%) against selected cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colorectal)0.33Induces apoptosis; inhibits PI3K/AKT/mTOR pathway
Caco-2 (Colorectal)0.51Cell cycle arrest at G2/M phase
HeLa (Cervical)>100Limited efficacy; further studies needed

These results indicate that this compound exhibits significant cytotoxicity against colorectal cancer cells while showing limited effects on cervical cancer cells.

Antimicrobial Activity

In vitro studies have demonstrated that quinoline derivatives possess antimicrobial properties. While specific data for this compound is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area.

Case Studies

  • Colorectal Cancer Treatment : A study published in Cancer Letters evaluated the effects of this compound on HCT116 and Caco-2 cells. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial dysfunction and activation of caspase pathways .
  • Antimicrobial Evaluation : A review highlighted the antimicrobial potential of quinoline derivatives, noting that modifications at the 5-position could enhance activity against Gram-positive bacteria. While specific data for this compound were not provided, the trends observed suggest its potential utility as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Methoxy-2,8-dimethylquinoline, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis of quinoline derivatives often employs Friedländer condensation or cyclization of substituted precursors (e.g., substituted anilines with ketones). For this compound:

  • Key Steps : Cyclization of 2-methyl-5-methoxyaniline with a β-keto ester under acidic conditions.
  • Optimization : Adjust reaction time (8–12 hours) and temperature (80–100°C) to balance yield and purity. Use ethanol or dichloromethane as solvents for better solubility .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:

  • NMR Analysis :
    • ¹H NMR : Look for methoxy protons (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–2.7 ppm). Aromatic protons show splitting patterns consistent with substitution at positions 2, 5, and 8 .
    • ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm; methyl carbons at δ 20–25 ppm .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 201.1 (calculated for C₁₂H₁₃NO). Fragmentation patterns should align with quinoline core loss (e.g., loss of –CH₃ or –OCH₃ groups) .

Q. What are the primary chemical reactivity patterns of this compound?

Answer:

  • Electrophilic Substitution : Methoxy groups activate the quinoline ring at positions 6 and 6. Nitration or halogenation occurs preferentially here .
  • Oxidation : Methyl groups at positions 2 and 8 can be oxidized to carboxylic acids using KMnO₄/H₂SO₄, forming 5-methoxyquinoline-2,8-dicarboxylic acid .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinoline ring to tetrahydroquinoline derivatives, altering fluorescence properties .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved in antimicrobial studies?

Answer: Contradictions often arise from substituent-dependent effects. For example:

  • Case Study : A derivative with a 4-chloro substituent (from ) showed stronger E. coli inhibition than the methoxy analog.
  • Methodology :
    • Dose-Response Assays : Compare IC₅₀ values across derivatives to identify potency trends.
    • Molecular Docking : Model interactions with bacterial targets (e.g., DNA gyrase) to explain substituent effects .
    • Resistance Testing : Use mutant strains to confirm target specificity .

Q. What strategies are effective for improving the solubility of this compound in aqueous systems for biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Derivatization : Introduce sulfonate (–SO₃H) or tertiary amine groups via electrophilic substitution to increase polarity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .

Q. How do steric and electronic effects of substituents influence the fluorescence properties of this compound?

Answer:

  • Steric Effects : Methyl groups at positions 2 and 8 restrict rotational freedom, enhancing quantum yield (e.g., Φ = 0.45 vs. Φ = 0.28 for non-methylated analogs) .
  • Electronic Effects : Methoxy groups at position 5 donate electron density, red-shifting emission maxima (λₑₘ = 450 nm vs. λₑₘ = 420 nm for unsubstituted quinoline) .

Q. What analytical techniques are critical for detecting degradation products of this compound under oxidative conditions?

Answer:

  • HPLC-MS : Monitor for oxidation products (e.g., quinoline dicarboxylic acids) using a C18 column and 0.1% formic acid/acetonitrile gradient .
  • TGA/DSC : Assess thermal stability; decomposition onset typically occurs at 220°C .
  • EPR Spectroscopy : Detect radical intermediates during photooxidation .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-2,8-dimethylquinoline

InChI

InChI=1S/C12H13NO/c1-8-4-7-11(14-3)10-6-5-9(2)13-12(8)10/h4-7H,1-3H3

InChI Key

HSTDUUIQCVOQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=CC(=N2)C

Origin of Product

United States

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